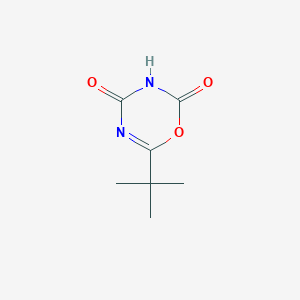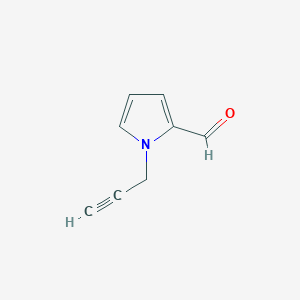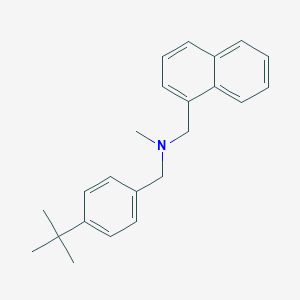
6-Tert-butyl-1,3,5-oxadiazine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Tert-butyl-1,3,5-oxadiazine-2,4-dione (TBOD) is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. TBOD is a versatile compound that can be synthesized through several methods, and its mechanism of action has been extensively studied. In
Mécanisme D'action
The mechanism of action of 6-Tert-butyl-1,3,5-oxadiazine-2,4-dione is related to its ability to act as a nucleophile and form adducts with electrophiles. 6-Tert-butyl-1,3,5-oxadiazine-2,4-dione can react with a variety of electrophiles, including aldehydes, ketones, and imines. The reaction between 6-Tert-butyl-1,3,5-oxadiazine-2,4-dione and electrophiles is reversible, and the adducts can be easily hydrolyzed to regenerate 6-Tert-butyl-1,3,5-oxadiazine-2,4-dione.
Biochemical and Physiological Effects
6-Tert-butyl-1,3,5-oxadiazine-2,4-dione has not been extensively studied for its biochemical and physiological effects. However, it has been reported to possess antioxidant properties. 6-Tert-butyl-1,3,5-oxadiazine-2,4-dione has also been shown to inhibit the growth of certain cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-Tert-butyl-1,3,5-oxadiazine-2,4-dione in lab experiments include its ease of synthesis and versatility. 6-Tert-butyl-1,3,5-oxadiazine-2,4-dione can be easily synthesized through several methods, and it can be used as a building block for the synthesis of other compounds. Additionally, 6-Tert-butyl-1,3,5-oxadiazine-2,4-dione can be used as a catalyst in organic reactions.
The limitations of using 6-Tert-butyl-1,3,5-oxadiazine-2,4-dione in lab experiments include its limited solubility in water and its potential toxicity. 6-Tert-butyl-1,3,5-oxadiazine-2,4-dione should be handled with care, and appropriate safety measures should be taken when working with this compound.
Orientations Futures
For the research on 6-Tert-butyl-1,3,5-oxadiazine-2,4-dione include the synthesis of new compounds, investigation of its potential as a catalyst, and further study of its biochemical and physiological effects.
Méthodes De Synthèse
6-Tert-butyl-1,3,5-oxadiazine-2,4-dione can be synthesized through several methods, including the reaction of tert-butyl acetoacetate with hydroxylamine hydrochloride, followed by cyclization with sodium ethoxide. Another method involves the reaction of tert-butyl acetoacetate with hydroxylamine sulfate in the presence of sodium methoxide. Additionally, 6-Tert-butyl-1,3,5-oxadiazine-2,4-dione can be synthesized through the reaction of tert-butyl acetoacetate with nitrous acid, followed by cyclization with sodium ethoxide.
Applications De Recherche Scientifique
6-Tert-butyl-1,3,5-oxadiazine-2,4-dione has several potential applications in scientific research, including its use as a reactive intermediate in the synthesis of other compounds. 6-Tert-butyl-1,3,5-oxadiazine-2,4-dione can also be used as a building block for the synthesis of heterocyclic compounds, such as pyrazoles and pyrimidines. Additionally, 6-Tert-butyl-1,3,5-oxadiazine-2,4-dione has been used as a catalyst in organic reactions.
Propriétés
Numéro CAS |
102618-91-7 |
|---|---|
Nom du produit |
6-Tert-butyl-1,3,5-oxadiazine-2,4-dione |
Formule moléculaire |
C7H10N2O3 |
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
6-tert-butyl-1,3,5-oxadiazine-2,4-dione |
InChI |
InChI=1S/C7H10N2O3/c1-7(2,3)4-8-5(10)9-6(11)12-4/h1-3H3,(H,9,10,11) |
Clé InChI |
REIMZWALIHEGBZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NC(=O)NC(=O)O1 |
SMILES canonique |
CC(C)(C)C1=NC(=O)NC(=O)O1 |
Synonymes |
2H-1,3,5-Oxadiazine-2,4(3H)-dione, 6-(1,1-dimethylethyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane]](/img/structure/B34994.png)

![2-(Pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B34998.png)










